molecular formula C12H17N B3354529 Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl- CAS No. 59766-81-3

Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl-

Cat. No.: B3354529
CAS No.: 59766-81-3
M. Wt: 175.27 g/mol
InChI Key: JZGTYUWQSKHPKI-UHFFFAOYSA-N
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Description

Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl- is an organic compound with the molecular formula C₁₂H₁₇N. This compound belongs to the class of heterocyclic compounds known as pyridines, which are characterized by a six-membered ring containing one nitrogen atom. The structure of Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl- includes a fused bicyclic system, making it an interesting subject for chemical research and applications.

Preparation Methods

The synthesis of Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted cyclooctenes can undergo cyclization in the presence of a suitable catalyst to form the desired bicyclic structure. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and reaction conditions .

Chemical Reactions Analysis

Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are subjects of ongoing research, aiming to elucidate the precise molecular mechanisms .

Comparison with Similar Compounds

Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl- can be compared with other similar compounds such as:

Properties

IUPAC Name

2-methyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-8-9-11-6-4-2-3-5-7-12(11)13-10/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGTYUWQSKHPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482818
Record name Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59766-81-3
Record name Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl-
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